Product packaging for Dibenzo[b,f]thiepine-2-carbonitrile(Cat. No.:)

Dibenzo[b,f]thiepine-2-carbonitrile

Cat. No.: B374555
M. Wt: 235.31g/mol
InChI Key: DPTRYAHKVKGLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[b,f]thiepine-2-carbonitrile is a versatile synthetic intermediate based on the dibenzo[b,f]thiepin scaffold, a structure of significant interest in medicinal and organic chemistry. The dibenzo[b,f]thiepin core is recognized as a useful synthon in the construction of complex polycyclic systems, such as various dibenzo[e,h]azulenes . Compounds featuring this core structure have been extensively investigated for their potential biological activities and their conformational properties, which are relevant to chiral separation studies . The carbonitrile functional group (-CN) on this scaffold enhances its utility by providing a reactive site for further chemical transformations, allowing researchers to diversify the molecule into amines, amides, or carboxylic acids. This makes this compound a valuable building block for drug discovery programs and the development of new materials. Its applications are strictly for research purposes in a controlled laboratory environment. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NS B374555 Dibenzo[b,f]thiepine-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9NS

Molecular Weight

235.31g/mol

IUPAC Name

benzo[b][1]benzothiepine-3-carbonitrile

InChI

InChI=1S/C15H9NS/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)17-15/h1-9H

InChI Key

DPTRYAHKVKGLIC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)C#N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)C#N

Origin of Product

United States

Synthetic Methodologies for Dibenzo B,f Thiepine 2 Carbonitrile and Its Analogues

Classical Approaches to the Dibenzo[b,f]thiepine Ring System.

Traditional methods for constructing the dibenzo[b,f]thiepine core often rely on intramolecular cyclization reactions and the use of diaryl sulfide (B99878) intermediates. These foundational strategies have been instrumental in accessing this key heterocyclic system.

Intramolecular Cyclization Reactions in Dibenzothiepine Synthesis.

Intramolecular cyclization represents a direct approach to forming the seven-membered thiepine (B12651377) ring. One such method involves the photostimulated SRN1 reaction of ketone enolate anions linked to a pendant haloarene. For instance, the irradiation of 2′-((2-chlorophenyl)thio)acetophenone in the presence of pinacolone (B1678379) enolate ion in liquid ammonia (B1221849) has been shown to yield dibenzo[b,f]thiepin-10(11H)-one with a high yield of 85%. conicet.gov.ar

Another classical approach is the intramolecular Mizoroki–Heck reaction. The reaction of 2-bromophenyl 2-vinylphenyl sulfide can lead to the formation of dibenzo[b,f]thiepine, although this reaction can also produce a six-membered ring product through exo-cyclization. acs.org A review of synthetic strategies also highlights the use of intramolecular cyclization in the synthesis of various dibenzo[b,f]heteropines, including thiepine derivatives. beilstein-journals.orgbeilstein-journals.org

Strategies Involving Diaryl Sulfide Intermediates for Dibenzo[b,f]thiepine Formation.

The use of diaryl sulfide intermediates is a common and versatile strategy for constructing the dibenzo[b,f]thiepine scaffold. google.com A general approach involves the reaction of a halogen-substituted phenyl derivative with a disulfide derivative in the presence of a metal catalyst to form a diaryl sulfide. google.com This diaryl sulfide can then be further elaborated and cyclized to form the desired dibenzo[b,f]thiepine.

For example, a concise synthesis of dibenzo[b,f]thiepines has been developed featuring the ortho-metalation of aromatic aldehyde acetals, followed by treatment with bis(phenylsulfonyl) sulfide to create the necessary bis(aryl) sulfide precursors. nih.gov These precursors are then deacetalized and subjected to a McMurry coupling reaction to form the final thiepine ring. nih.gov This method has been successfully applied to the synthesis of various fused symmetrical thiepin derivatives. nih.gov

Contemporary and Advanced Synthetic Protocols.

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of dibenzo[b,f]thiepine derivatives, often employing transition-metal catalysis and, more recently, organocatalytic and metal-free approaches.

Transition-Metal-Catalyzed Annulations and Couplings for Dibenzo[b,f]thiepine Derivatives.

Transition-metal catalysis has become a powerful tool for the synthesis of complex heterocyclic systems like dibenzo[b,f]thiepines. rsc.org These methods often offer high efficiency and functional group tolerance.

One notable example is the iridium-catalyzed intramolecular reaction of 2-alkynyl diaryl sulfides. rsc.org This reaction can proceed via different pathways depending on the reaction temperature. At lower temperatures (100 °C), C–H activation at the peri position can lead to triaryl-fused thiepines. rsc.org At higher temperatures (160 °C), nucleophilic addition of the sulfur atom is favored. rsc.org Furthermore, an iridium-catalyzed protocol involving sulfur-directed benzylic sp³ C–H activation and double bond isomerization has been developed to afford dibenzo[b,f]thiepines in good yields (57–95%). rsc.org

Palladium-catalyzed reactions have also been extensively used. A microwave-assisted, palladium-catalyzed double C-S bond formation using potassium thioacetate (B1230152) as a sulfur source has been reported for the synthesis of dibenzo[b,f]thiepines from functionalized stilbenes. mdpi.comnih.gov This method significantly reduces reaction times compared to conventional heating. mdpi.comnih.gov Another palladium-catalyzed approach involves a one-pot domino Mizoroki–Heck–Buchwald–Hartwig synthesis, which has been applied to the synthesis of dibenzo[b,f]thiepines. beilstein-journals.org

The table below summarizes some of the key transition-metal-catalyzed reactions for the synthesis of dibenzo[b,f]thiepine derivatives.

Catalyst SystemStarting MaterialsProductYieldReference
[Ir(cod)₂]OTf / BIPHEPAllyl 2-alkynylphenyl sulfidesDibenzo[b,f]thiepines57-95% rsc.org
Ir catalyst2-Alkynyl diaryl sulfides9-Arylidene-9H-thioxanthene derivatives / Triaryl-fused thiepinesup to 95% rsc.org
Pd(0) catalyst / dppfFunctionalized stilbenes and KSAcDibenzo[b,f]thiepines~50% conversion mdpi.comnih.gov
Pd-catalyst2-Bromostyrene and 2-chlorothiophenol (B146423) (hypothetical)Dibenzo[b,f]thiepineLow yield (mixture of products) beilstein-journals.org

Organocatalytic and Metal-Free Approaches to the Dibenzothiepine Scaffold.

While transition-metal catalysis is prevalent, there is growing interest in developing more sustainable organocatalytic and metal-free synthetic methods. acs.org These approaches avoid the use of potentially toxic and expensive heavy metals.

One example of an organocatalytic approach involves a domino homoconjugate addition/aldol reaction of o-thiosalicylaldehydes with cyclopropane-1,1-dicarboxylates, catalyzed by a chiral secondary amine, to produce 2,3-dihydrobenzo[b]thiepine-4-carbaldehydes. acs.org Although not directly forming the dibenzo[b,f]thiepine system, this method demonstrates the potential of organocatalysis in constructing the core benzothiepine ring.

Metal-free approaches have also been explored. For instance, the synthesis of 1,3,4-thiadiazines has been achieved through a metal- and additive-free cross-coupling/cyclization cascade, showcasing the potential for developing similar strategies for other sulfur-containing heterocycles. researchgate.net

Strategies for Introducing the Nitrile Functional Group in Dibenzo[b,f]thiepine Derivatives.

The introduction of a nitrile functional group onto the dibenzo[b,f]thiepine scaffold is a key step in the synthesis of Dibenzo[b,f]thiepine-2-carbonitrile and its analogs. This can be achieved through various methods, typically involving the conversion of another functional group to a nitrile.

A common method is the Sandmeyer-type reaction, where a bromo-substituted dibenzo[b,f]thiepine is reacted with cuprous cyanide. For example, a 3-bromo-dibenzo[b,f]thiepin derivative can be converted to the corresponding 3-nitrile by reaction with cuprous cyanide in a high-boiling polar solvent like dimethylformamide. epo.org This 3-cyano derivative can then be further manipulated, for instance, by hydrolysis to the corresponding carboxylic acid. epo.orgprepchem.com

Another approach involves the reaction of a halogenated dihydrodibenzo[b,f]thiepin with a metallic cyanide compound. For example, 9-halogeno-10,11-dihydrodibenzo[b,f]thiepin derivatives can be reacted with metallic cyanides to form 9-cyano-10,11-dihydrodibenzo[b,f]thiepin derivatives, which can then be hydrolyzed to the corresponding carboxylic acids. google.com

The following table outlines some of the methods for introducing a nitrile group onto the dibenzo[b,f]thiepine core.

Starting MaterialReagentProductSolventReference
3-Bromo-dibenzo[b,f]thiepin derivativeCuprous cyanide3-Nitrile-dibenzo[b,f]thiepin derivativeDimethylformamide epo.org
9-Halogeno-10,11-dihydrodibenzo[b,f]thiepin derivativeMetallic cyanide9-Cyano-10,11-dihydrodibenzo[b,f]thiepin derivativeNot specified google.com
3-Bromodibenzo[b,f]thiepinCuprous cyanideDibenzo[b,f]thiepin-3-carbonitrileNot specified prepchem.com

Stereoselective Synthesis and Enantiomeric Enrichment of this compound Precursors

The development of stereoselective methods for the synthesis of dibenzo[b,f]thiepine precursors is crucial for accessing enantiomerically pure target molecules. While the direct enantioselective synthesis of this compound is not extensively documented, several strategies for establishing chirality in the dibenzo[b,f]thiepine core have been reported. These chiral precursors are invaluable for the subsequent introduction of the carbonitrile functionality.

One effective approach involves the use of chiral synthons. For instance, the preparation of chiral 2,3-dihydro-1,4-benzodithiine derivatives has been achieved from readily available chiral sugar-derived synthons. nih.gov This principle of using enantiomerically pure starting materials can be extended to the synthesis of chiral dibenzo[b,f]thiepine precursors.

Another powerful strategy is the use of asymmetric reactions to introduce chirality. The Sharpless asymmetric dihydroxylation has been employed to create two chiral centers in the synthesis of novel C2 symmetrical and enantiomerically pure thiepines. researchgate.net The ring closure is then typically achieved using reagents like sulfur diimidazole in conjunction with methods such as double ortho-lithiation or bromine/lithium exchange. researchgate.net

Furthermore, catalytic asymmetric oxidation represents a viable route to chiral precursors. For example, the oxidation of cyclic sulfides, including seven-membered dibenzo[b,e]thiepin-11(6H)-one, can be performed with high enantioselectivity using an aluminum(salalen) complex as a catalyst and aqueous hydrogen peroxide as the oxidant. This method provides access to chiral sulfoxides, which are key precursors to the dibenzo[b,f]thiepine scaffold.

Once a chiral dibenzo[b,f]thiepine precursor, such as a 2-amino or 2-halo derivative, is obtained, the nitrile group can be introduced. The Sandmeyer reaction provides a classic method to convert an aryl amine to a nitrile using a diazonium salt intermediate and a copper(I) cyanide reagent. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the late-stage functionalization of aromatic rings. wikipedia.orgmasterorganicchemistry.compku.edu.cnorganic-chemistry.orgnih.gov

Table 1: Key Stereoselective Strategies for Dibenzo[b,f]thiepine Precursors

StrategyDescriptionKey Reagents/ReactionsPrecursor Type
Chiral Pool SynthesisUtilization of enantiomerically pure starting materials.Chiral synthons (e.g., sugar derivatives)Chiral building blocks
Asymmetric DihydroxylationIntroduction of chiral diols into an achiral precursor.Sharpless asymmetric dihydroxylationDihydroxylated intermediates
Asymmetric OxidationEnantioselective oxidation of a prochiral sulfide.Aluminum(salalen) catalyst, H₂O₂Chiral sulfoxides
Functional Group InterconversionIntroduction of the nitrile group into a chiral precursor.Sandmeyer reaction (from amine), Palladium-catalyzed cyanation (from halide)Chiral 2-amino or 2-halo-dibenzo[b,f]thiepines

Divergent Synthetic Pathways for Scaffold Elaboration and Functionalization

Divergent synthetic strategies are highly valuable as they allow for the creation of a library of related compounds from a common intermediate. In the context of this compound, a divergent approach would typically involve the initial construction of the core dibenzo[b,f]thiepine ring system, followed by a series of functionalization reactions to introduce the 2-carbonitrile group and other desired substituents.

A central intermediate in many synthetic routes is dibenzo[b,f]thiepin-10(11H)-one. researchgate.net This ketone can be synthesized through various methods, including the intramolecular Friedel-Crafts acylation of a diaryl sulfide precursor. The ketone at the 10-position serves as a versatile handle for further modifications.

From the dibenzo[b,f]thiepin-10-one, a variety of transformations can be envisioned. For example, reduction of the ketone followed by dehydration can introduce a double bond between positions 10 and 11, leading to the parent dibenzo[b,f]thiepine. Functionalization of the aromatic rings can be achieved through electrophilic aromatic substitution reactions, though regioselectivity can be a challenge.

A more controlled method for functionalization involves the use of pre-functionalized starting materials or the application of modern cross-coupling and directed metalation strategies. For instance, a bromo-substituted dibenzo[b,f]thiepin (B8686691) can be a key intermediate. This halogenated scaffold can then undergo a range of palladium-catalyzed cross-coupling reactions to introduce various substituents.

The synthesis of this compound can be effectively achieved from a 2-halo-dibenzo[b,f]thiepine intermediate via palladium-catalyzed cyanation. rsc.orgresearchgate.netnih.govsci-hub.sepsu.edu This reaction is highly efficient and compatible with a diverse array of functional groups. Alternatively, a 2-amino-dibenzo[b,f]thiepine can be converted to the corresponding nitrile via the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comnih.gov

The divergent nature of these pathways allows for the synthesis of not only this compound but also a wide range of other analogues by simply varying the coupling partner or the reaction conditions. For example, Suzuki, Stille, or Buchwald-Hartwig couplings on the 2-halo-dibenzo[b,f]thiepine intermediate would yield aryl, stannyl, or amino-substituted derivatives, respectively. This flexibility is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships.

Several methods for the construction of the dibenzo[b,f]thiepine ring itself have been developed, adding to the diversity of available synthetic routes. These include:

McMurry Coupling: A reductive coupling of two carbonyl groups, often used to form the central seven-membered ring from a suitable bis-aldehyde precursor. organic-chemistry.org

Palladium-Catalyzed Double C-S Bond Formation: This method can construct the thiepine ring in a single step from a dihalo-stilbene derivative and a sulfur source.

Intramolecular SNAr Reactions: Cyclization via nucleophilic aromatic substitution can be an effective strategy, particularly for precursors with appropriate activating groups. scispace.com

Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic structures, including the seven-membered thiepine ring, from a diene precursor. beilstein-journals.org

Table 2: Divergent Functionalization from a Dibenzo[b,f]thiepine Scaffold

PrecursorReaction TypeReagent/CatalystProduct Functional Group
2-Halo-dibenzo[b,f]thiepinePalladium-Catalyzed CyanationPd catalyst, Cyanide source (e.g., Zn(CN)₂)-CN (Nitrile)
2-Amino-dibenzo[b,f]thiepineSandmeyer ReactionNaNO₂, H⁺, CuCN-CN (Nitrile)
2-Halo-dibenzo[b,f]thiepineSuzuki CouplingPd catalyst, Boronic acid/ester-Aryl
2-Halo-dibenzo[b,f]thiepineBuchwald-Hartwig AminationPd catalyst, Amine-NR₂
Dibenzo[b,f]thiepin-10-oneWittig ReactionYlide=CR₂
Dibenzo[b,f]thiepin-10-oneReduction/EliminationReducing agent, AcidC10=C11 double bond

Advanced Structural Elucidation and Spectroscopic Characterization of Dibenzo B,f Thiepine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structure of Dibenzo[b,f]thiepine-2-carbonitrile. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the precise assignment of protons and carbons within the molecule's tricyclic framework.

¹H NMR: The proton NMR spectrum of dibenzo[b,f]thiepine derivatives typically displays signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two benzene (B151609) rings. The specific chemical shifts and coupling patterns are influenced by the substitution on the rings. For instance, in related dibenzo[b,e]thiepine systems, aromatic protons present as multiplets in the range of 7.20-7.50 ppm. farmaciajournal.com

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. Aromatic carbons typically resonate in the region of 125-170 ppm. oregonstate.edu The nitrile carbon (C≡N) has a characteristic chemical shift between 110-120 ppm. oregonstate.edu Quaternary carbons, those without any attached hydrogens, generally show weaker signals. oregonstate.edu In similar dibenzo[b,e]thiepine structures, the methylene (B1212753) carbon (C-6) is observed around 58.60 ppm. farmaciajournal.com

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing connectivity. COSY spectra reveal proton-proton couplings within the same spin system, helping to trace the arrangement of protons on the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals based on their attached protons. These techniques have been used to elucidate the structures of regioisomers of related dibenzo[e,h]azulene derivatives. researchgate.net

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)Notes
C=C (Aromatic)125-170Overlapping region for aromatic carbons.
C≡N (Nitrile)110-120Characteristic shift for a nitrile group.
Quaternary CarbonsWeak signalsCarbons with no attached hydrogens.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Interactive Table: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C≡NStretching2260-2200Sharp, Medium
Aromatic C-HStretching3100-3000Variable
Aromatic C=CStretching1600-1450Variable, Multiple Bands

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of this compound, aiding in its structural confirmation. The molecular formula of this compound is C₁₅H₉NS. The parent dibenzo[b,f]thiepin (B8686691) has a molecular weight of 210.30 g/mol . nih.gov The addition of a nitrile group (CN) to this structure would result in a different molecular weight. For a related compound, 10,11-Dihydro-11-oxodibenzo[b,f]thiepin-2-carbonitrile (C₁₅H₉NOS), the molecular weight is 251.30 g/mol . guidechem.com

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum offers insights into the stability of different parts of the molecule. Common fragmentation pathways for dibenzo[b,f]thiepine derivatives may involve the loss of the sulfur atom or cleavage of the thiepine (B12651377) ring. The presence of the nitrile group will also influence the fragmentation, potentially leading to the loss of HCN or a CN radical. For the parent dibenzo[b,f]thiepin, the top three m/z peaks are 209, 178, and 210. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and chromophoric system of this compound. The fused aromatic rings and the thiepine system constitute a large conjugated system that absorbs UV radiation, leading to electronic transitions between different molecular orbitals.

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are characteristic of the extent of conjugation and the presence of heteroatoms and substituents. The introduction of a nitrile group can cause a shift in the absorption maxima (λmax) compared to the unsubstituted dibenzo[b,f]thiepine. The non-planar, boat-shaped conformation of the dibenzo[b,f]thiepine ring system influences the electronic absorption, and a redshifted UV spectrum is often observed in such structures.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

The dibenzo[b,f]thiepine ring system typically adopts a non-planar, boat-shaped conformation. vu.nlbeilstein-journals.org For the parent thiepine, the boat structure has bow and stern out-of-plane bend angles. thieme-connect.de In a related compound, dibenzo[b,e]thiepin-11(6H)-one, the seven-membered thiepin ring adopts a distorted boat conformation, with a dihedral angle of 56.5(1)° between the mean planes of the two fused benzene rings. researchgate.net The crystal structure would also precisely define the orientation of the nitrile substituent on the aromatic ring.

Interactive Table: Key Crystallographic Parameters for a Related Dibenzo[b,e]thiepin-11(6H)-one
ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupPna2₁ researchgate.net
a (Å)14.6208 (11) researchgate.net
b (Å)4.3503 (3) researchgate.net
c (Å)16.9023 (13) researchgate.net
V (ų)1075.07 (14) researchgate.net
Z4 researchgate.net
Dihedral Angle (°)56.5 (1) researchgate.net

Elemental Analysis for Empirical Formula Confirmation and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of this compound. The experimentally determined percentages are compared with the calculated values based on the compound's molecular formula (C₁₅H₉NS) to confirm its empirical formula and assess its purity.

For a pure sample, the experimental values should be in close agreement with the theoretical percentages (within ±0.4%). farmaciajournal.com Any significant deviation may indicate the presence of impurities or residual solvent. This analytical method is routinely used to certify the purity of newly synthesized compounds. farmaciajournal.comresearchgate.net

Interactive Table: Calculated Elemental Composition of this compound (C₁₅H₉NS)
ElementSymbolAtomic MassNumber of AtomsCalculated %
CarbonC12.011576.56
HydrogenH1.00893.86
NitrogenN14.0115.95
SulfurS32.07113.63

Computational and Theoretical Investigations of Dibenzo B,f Thiepine 2 Carbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations are essential for elucidating the electronic properties of Dibenzo[b,f]thiepine-2-carbonitrile. chemrxiv.org Methods such as Density Functional Theory (DFT) are frequently employed to model its molecular orbitals and predict its reactivity. iucr.orgplos.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the nitrile group is expected to influence the energy levels of the frontier orbitals. Theoretical calculations can precisely quantify this influence and identify regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

Table 1: Calculated Electronic Properties of this compound

This interactive table presents hypothetical data from DFT calculations, illustrating key electronic parameters.

ParameterCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.7 eVReflects chemical reactivity and kinetic stability. mdpi.com
Dipole Moment (µ) 4.2 DMeasures the overall polarity of the molecule.

Molecular Modeling and Conformational Landscape Exploration of the Dibenzothiepine System

The dibenzo[b,f]thiepine scaffold is characterized by a central seven-membered thiepine (B12651377) ring fused to two benzene (B151609) rings. This system is not planar. iucr.org Molecular modeling and conformational analysis reveal that the seven-membered ring adopts a bent, boat-like conformation to minimize ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.comlibretexts.org

Crystallographic studies of related dibenzothiepine derivatives show the seven-membered ring is bent into a distinct V-shape. iucr.org The dihedral angle between the mean planes of the two fused benzene rings is a key parameter describing this conformation, with reported values in the range of 74-76°. iucr.org This significant puckering is a consequence of the sp3-hybridized atoms within the ring. iucr.org Computational methods can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them, providing a comprehensive view of its conformational landscape. egyankosh.ac.in

Table 2: Key Conformational Parameters of the Dibenzothiepine Ring System

This interactive table summarizes typical structural data obtained from molecular modeling and X-ray crystallography.

ParameterTypical Value/DescriptionMethod of Determination
Ring Conformation Twisted Boat / V-Shape iucr.orgX-ray Crystallography, DFT Optimization
Dihedral Angle (Benzene-Benzene) 73-76° iucr.orgX-ray Crystallography
C-S-C Bond Angle ~100-104°DFT, MP2 Calculations researchgate.net
Energy Barrier to Inversion ModerateConformational Analysis

Structure-Activity Relationship (SAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR modeling would involve the systematic synthesis and evaluation of analogues to understand how specific structural modifications affect its interaction with a biological target. nih.gov

A theoretical SAR study would focus on three main regions of the molecule: the nitrile group, the dibenzothiepine core, and potential substitution sites on the aromatic rings. Key questions would include:

The Nitrile Group: How does replacing the cyano (-CN) moiety with other groups (e.g., amide, carboxyl, tetrazole) impact activity? The nitrile group can act as a hydrogen bond acceptor, and its replacement would alter the electronic and steric profile.

The Aromatic Rings: What is the effect of adding various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the two benzene rings? Such modifications could influence solubility, metabolic stability, and binding affinity through additional interactions with a target protein.

Table 3: Hypothetical SAR Model for this compound Analogues

This interactive table illustrates potential outcomes of an SAR study, linking structural changes to predicted biological activity.

Analogue ModificationRationalePredicted Activity Trend
Replace -CN with -CONH₂ Introduces hydrogen bond donor capability.Potentially Increased or Altered
Add 8-Chloro substituent Alters electronic distribution and introduces halogen bonding potential.Increased or Decreased
Oxidize Sulfur to Sulfone (SO₂) Increases polarity and changes ring conformation.Likely Decreased or Lost
Replace -CN with -CH₃ Removes polar interacting group, increases lipophilicity.Likely Decreased

Molecular Docking Simulations to Predict Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. researchgate.net For this compound, docking simulations can identify potential protein targets and elucidate the key intermolecular interactions driving the binding process. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking. researchgate.net

In a typical simulation, the non-planar, V-shaped structure of the dibenzothiepine core would be positioned within the receptor's binding pocket. The nitrile group's nitrogen atom could serve as a hydrogen bond acceptor with donor residues like serine or threonine. The two aromatic benzene rings provide extensive surfaces for hydrophobic and pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site. The binding affinity is quantified by a scoring function, which estimates the free energy of binding (often expressed as a binding energy in kcal/mol or as a binding constant like Ki). giffordbioscience.com

Table 4: Example of a Molecular Docking Simulation Result

This interactive table presents hypothetical results from a docking simulation of this compound with a protein target.

ParameterFinding
Protein Target Hypothetical Kinase XYZ
Predicted Binding Energy -8.5 kcal/mol
Key Interacting Residues PHE-120, TRP-150, LEU-88, SER-122
Types of Interactions Pi-Pi stacking with PHE-120; Hydrophobic contact with LEU-88; Hydrogen bond between nitrile (-CN) and SER-122 hydroxyl group. researchgate.net

Theoretical Studies on the Stability, Aromaticity, and Reactivity of the Thiepine Ring

The properties of the central seven-membered thiepine ring are of significant theoretical interest. researchgate.net A planar, monocyclic thiepine would contain 8 π-electrons, which, according to Hückel's rule (4n π-electrons), would classify it as anti-aromatic and thus highly unstable. hilarispublisher.com To avoid this destabilization, the ring adopts a non-planar, boat-like conformation. smu.edudiva-portal.org This puckering disrupts the cyclic delocalization of π-electrons, and the system is therefore considered non-aromatic rather than anti-aromatic.

Table 5: Theoretical Characteristics of the Dibenzo[b,f]thiepine Ring System

This interactive table summarizes key theoretical findings regarding the central ring structure.

PropertyTheoretical DescriptionConsequence
Aromaticity Non-aromatic due to puckering. diva-portal.orgAvoids the high instability of a planar, 8π-electron anti-aromatic system.
Stability Thermally stable, but less so than fully aromatic analogues. smu.eduThe puckered conformation is a stable energy minimum.
Reactivity Prone to sulfur oxidation and electrophilic substitution on fused rings. thieme-connect.comscholaris.caThe sulfur lone pairs and benzene π-systems are primary reaction sites.
Isomerization Can undergo valence isomerization to a benzene sulfide (B99878)/thianorcaradiene form. researchgate.netProvides a potential pathway for thermal or photochemical reactions.

Chemical Reactivity and Transformation Pathways of Dibenzo B,f Thiepine 2 Carbonitrile

Reactions Involving the Thiepine (B12651377) Sulfur Atom (e.g., Oxidation to Sulfoxides and Sulfones)

The sulfur atom in the central seven-membered thiepine ring is a key site for chemical modification, most notably through oxidation reactions. The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to attack by various oxidizing agents, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms often exhibit altered physicochemical and biological properties compared to the parent sulfide (B99878).

The oxidation of the dibenzo[b,f]thiepine core can be selectively controlled to yield either the sulfoxide (S-oxide) or the sulfone (S,S-dioxide). This selectivity is typically achieved by careful selection of the oxidizing agent and control of the reaction stoichiometry. Common oxidizing agents employed for this transformation include hydrogen peroxide (H₂O₂) and peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

For instance, the use of a stoichiometric amount of a mild oxidizing agent, often at controlled temperatures, will predominantly yield the sulfoxide. In contrast, the use of an excess of a stronger oxidizing agent or more forcing reaction conditions will lead to the fully oxidized sulfone. A patent for related 7-fluoro-dibenzo[b,f]thiepin derivatives describes that a 1:1 molar ratio of oxidant results largely in the production of the sulfoxide, whereas a 2 to 3 molar excess of the oxidant leads predominantly to the sulfone. scispace.com The oxidation of dibenzo[b,e]thiepine derivatives to their corresponding sulfones has also been successfully achieved using 30% hydrogen peroxide in glacial acetic acid at elevated temperatures. thieme-connect.de

ReactantOxidizing AgentConditionsProduct
Dibenzo[b,f]thiepine derivativePeroxide (e.g., H₂O₂)1:1 molar ratio, below 30°CDibenzo[b,f]thiepin-5-oxide derivative
Dibenzo[b,f]thiepine derivativePeroxide (e.g., H₂O₂)>2 molar equivalents, 80-100°CDibenzo[b,f]thiepin-5,5-dioxide derivative
Dibenzo[b,f]thiepine derivativem-Chloroperoxybenzoic acidExcess, room temperatureDibenzo[b,f]thiepin-5,5-dioxide derivative

These oxidation reactions are generally high-yielding and provide a straightforward method for introducing polarity and hydrogen bonding capabilities at the sulfur bridge of the dibenzo[b,f]thiepine system.

Reactions of the Nitrile Functional Group (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile (-C≡N) group at the 2-position of the dibenzo[b,f]thiepine ring is a versatile functional handle that can be transformed into a variety of other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. sydney.edu.aulibretexts.orglibretexts.orgsavemyexams.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. This process proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. savemyexams.com Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This reaction yields a carboxylate salt, which upon subsequent acidification, provides the corresponding carboxylic acid. chemguide.co.uk A patent for related dibenzo[b,f]thiepin (B8686691) derivatives describes the hydrolysis of a 3-cyano derivative to the corresponding carboxylic acid using aqueous mineral acid or base. epo.org

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Catalytic hydrogenation over a metal catalyst, such as palladium, platinum, or nickel, can also be employed for this reduction. While this is a standard transformation for nitriles, specific examples for Dibenzo[b,f]thiepine-2-carbonitrile are not prevalent in the literature, but the general methodology is expected to be applicable.

Cycloaddition: The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazole rings. The [3+2] cycloaddition of a nitrile with an azide (B81097), often catalyzed by a Lewis acid or promoted by heat, is a common method for the synthesis of 5-substituted tetrazoles. researchgate.netchalcogen.ronih.gov For instance, the reaction of a nitrile with sodium azide in the presence of an ammonium salt or a Lewis acid like zinc chloride in a polar aprotic solvent such as dimethylformamide (DMF) can yield the corresponding tetrazole derivative. chalcogen.ro This transformation is particularly significant in medicinal chemistry, as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. researchgate.netchalcogen.ro

Starting Functional GroupReagents and ConditionsResulting Functional Group
NitrileH₃O⁺, heat or 1. NaOH, H₂O, heat; 2. H₃O⁺Carboxylic Acid
Nitrile1. LiAlH₄, ether; 2. H₂O or H₂, Pd/CPrimary Amine
NitrileNaN₃, NH₄Cl, DMF, heatTetrazole

Ring System Rearrangements and Valence Isomerizations of the Dibenzothiepine Core

The dibenzo[b,f]thiepine ring system is a seven-membered heterocyclic structure that exhibits a degree of conformational flexibility. Theoretical studies on the parent thiepine molecule suggest a potential for valence isomerization to a bicyclic thianorcaradiene intermediate, which can then extrude sulfur to form benzene (B151609). beilstein-journals.orgbeilstein-journals.org However, the fusion of two benzene rings to the thiepine core, as in the dibenzo[b,f]thiepine system, imparts significant thermal stability to the molecule. beilstein-journals.orgbeilstein-journals.org This increased stability makes valence isomerization and subsequent rearrangement less favorable under normal conditions.

While thermally robust, dibenzo[b,f]thiepines may undergo photochemical rearrangements. researchgate.net Photochemical reactions can provide the necessary energy to overcome the activation barrier for ring isomerization or other transformations. For example, related systems such as dibenzo evitachem.comresearchgate.netdioxins are known to undergo photochemically initiated aryl-ether bond homolysis, leading to rearranged products. rsc.org Although specific studies on the photochemical rearrangement of this compound are not widely reported, the general principles of photochemistry suggest that irradiation with UV light could induce rearrangements or fragmentations. scispace.com Such reactions could potentially proceed through excited states, leading to valence isomers or other complex polycyclic structures. The di-π-methane rearrangement is a known photochemical reaction for molecules containing two π-systems separated by a saturated carbon, which could be relevant to certain derivatives of the dibenzo[b,f]thiepine core. wikipedia.org

Furthermore, ring expansion strategies have been developed to synthesize the dibenzo[b,f]thiepine skeleton from smaller ring systems, highlighting the accessibility of this core structure through rearrangement pathways. nih.gov

Electrophilic and Nucleophilic Reactions on the Aromatic Moieties

The two benzene rings of the dibenzo[b,f]thiepine core are susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule. evitachem.com

Electrophilic Aromatic Substitution: The position of electrophilic attack on the aromatic rings is directed by the combined electronic effects of the sulfur bridge and the nitrile group. The sulfur atom, being an ortho-, para-director, will activate the positions ortho and para to it. Conversely, the nitrile group is a meta-director and a deactivating group. Therefore, electrophilic substitution is most likely to occur on the aromatic ring that does not bear the nitrile group, at the positions ortho or para to the sulfur atom. The exact regioselectivity will be a balance of these electronic effects and steric hindrance from the non-planar seven-membered ring.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is also a possibility, particularly on the aromatic ring bearing the electron-withdrawing nitrile group. The nitrile group activates the ortho and para positions to nucleophilic attack. If a suitable leaving group, such as a halogen, is present at one of these activated positions, it can be displaced by a nucleophile. SₙAr reactions have been utilized in the synthesis of dibenzo[b,f]thiepine derivatives. scispace.commdpi.com For this compound itself, a nucleophile could potentially attack the ipso-carbon, leading to displacement of the nitrile group if conditions are harsh enough, or more likely, it would require a leaving group at an activated position for a substitution reaction to occur readily.

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound provide multiple avenues for derivatization. The reactions discussed in the preceding sections form the basis of these strategies.

The conversion of the nitrile group into a carboxylic acid (as described in section 5.2) is a key derivatization strategy. The resulting Dibenzo[b,f]thiepine-2-carboxylic acid can then be subjected to a wide range of standard carboxylic acid reactions. For example, it can be converted to:

Esters: by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification).

Amides: by conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine.

Acid Halides: by reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Similarly, the transformation of the nitrile to a tetrazole ring provides a metabolically stable acidic group and a scaffold for further N-alkylation or other modifications. The primary amine, obtained from the reduction of the nitrile, can also be further derivatized through reactions such as acylation, alkylation, or diazotization.

The oxidation of the sulfur atom to a sulfoxide or sulfone (as detailed in section 5.1) is another important derivatization pathway that can be combined with modifications at the nitrile group. For example, a patent describes the oxidation of a tetrazole-substituted dibenzo[b,f]thiepin to its corresponding sulfoxide. scispace.com These diverse functional group interconversions allow for the systematic modification of the this compound structure to explore its structure-activity relationships for various applications.

Preclinical and Mechanistic Biological Investigations of Dibenzo B,f Thiepine 2 Carbonitrile Analogues

In Vitro Biological Activity Profiling

Antimicrobial and Antibiofilm Efficacy

Analogues of dibenzo[b,f]thiepine have been the subject of research for their potential as anti-infective agents. Studies have revealed that these compounds can exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. farmaciajournal.comunibuc.roresearchgate.net The introduction of an S-oxidized moiety in the dibenzothiepine structure has been shown to enhance this antimicrobial effect. farmaciajournal.comresearchgate.net

The antimicrobial efficacy of these compounds is not limited to planktonic (free-floating) microbial cells; certain derivatives have also demonstrated the ability to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. farmaciajournal.comfarmaciajournal.com For instance, some novel dibenzothiepines have shown potential in the development of antibiofilm agents, particularly against Gram-positive bacteria. farmaciajournal.com The minimum inhibitory concentration (MIC) values for some O-acyloximino-dibenzo[b,e]thiepins have been reported to range from 15.6 to 1000 μg/mL against various microbial strains. unibuc.roresearchgate.net

Table 1: Antimicrobial Activity of Dibenzo[b,e]thiepine Derivatives

Microbial Strain Compound Type MIC (μg/mL) Reference
Staphylococcus aureus O-acyloximino-dibenzo[b,e]thiepins 15.6 - 500 unibuc.ro
Bacillus subtilis O-acyloximino-dibenzo[b,e]thiepins 15.6 - 500 unibuc.ro
Klebsiella pneumoniae O-acyloximino-dibenzo[b,e]thiepins 125 - 1000 unibuc.ro
Escherichia coli O-acyloximino-dibenzo[b,e]thiepins 125 - 1000 unibuc.ro
Pseudomonas aeruginosa O-acyloximino-dibenzo[b,e]thiepins 125 - 1000 unibuc.ro
Candida albicans O-acyloximino-dibenzo[b,e]thiepins 31.25 - 1000 unibuc.ro
Aspergillus niger O-acyloximino-dibenzo[b,e]thiepins 31.25 - 1000 unibuc.ro
Gram-negative bacterial strains S-oxidized dibenzothiepines 1.25 - 2.5 farmaciajournal.com
Candida parapsilosis S-oxidized dibenzothiepines 1.25 - 2.5 farmaciajournal.com

Anticancer and Antiproliferative Mechanisms (e.g., cell cycle modulation, apoptosis induction)

The dibenzo[b,f]thiepine framework has been a fertile ground for the development of novel anticancer agents. Analogues have demonstrated significant antiproliferative activity against various cancer cell lines, particularly those associated with breast cancer. nih.gov

Mechanistic studies have revealed that these compounds can exert their anticancer effects through multiple pathways. One key mechanism is the induction of cell cycle arrest, primarily at the G0/G1 phase, which prevents cancer cells from proliferating. nih.govresearchgate.net Furthermore, these analogues have been shown to trigger apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.netmdpi.comnih.gov This apoptotic induction is often mediated through both extrinsic and intrinsic pathways, involving the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as BCL-2. researchgate.netmdpi.com Some derivatives have also been found to interact with tubulin, disrupting the microtubular cytoskeleton and thereby inhibiting cell division. researchgate.netnih.gov

Table 2: Anticancer Activity of a Dibenzo[b,f]thiepine Analogue (Compound 14b)

Cell Line Activity Concentration Mechanism Reference
MCF-7 (ER+ breast cancer) Potent in-vitro antiproliferative activity 1.33 μM G0/G1 arrest, Apoptosis nih.gov
MDA-MB-231 (ER- breast cancer) Potent in-vitro antiproliferative activity 5 μM Apoptosis nih.gov
HEK (Normal cells) Devoid of cytotoxicity up to 50 μM N/A nih.gov

Neuropharmacological Activities (e.g., modulation of neurotransmitter systems, anxiolytic effects)

Derivatives of the dibenzo[b,f]thiepine and the structurally similar dibenzo[b,f]oxepine scaffolds have shown a range of neuropharmacological activities. nih.gov Certain analogues have been reported to possess sedative, anticonvulsant, and anesthesia-enhancing properties. nih.gov Furthermore, some compounds in this class have demonstrated anxiolytic (anti-anxiety) effects. nih.gov

The mechanism behind these neuropharmacological activities is believed to involve the modulation of various neurotransmitter systems. For instance, some dibenzo[b,f]oxepine derivatives have been found to have an affinity for norepinephrine (B1679862) transporters as well as 5-HT2A and 5-HT2C serotonin (B10506) receptors. nih.gov Additionally, certain dibenzo[b,f]thiepin (B8686691) analogues have been identified as highly active neuroleptics, suggesting interactions with dopamine (B1211576) receptor systems. nih.gov

Anti-inflammatory and Immunomodulatory Potential

The anti-inflammatory properties of dibenzo[b,f]thiepine and dibenzo[b,f]oxepine analogues have been a subject of investigation. nih.govnih.gov Dibenzoazulenes, which can be synthesized from dibenzo[b,f]thiepin-10(11H)-one, have demonstrated anti-inflammatory activity, notably through the inhibition of Th1 response cytokines such as TNF-α. researchgate.net

Specific dibenzo[b,f]oxepine imidazole (B134444) derivatives have been recognized as a novel class of tetracyclic compounds with anti-inflammatory activity, which they exert through the specific inhibition of TNF-α secretion. nih.gov This modulation of pro-inflammatory cytokines highlights the immunomodulatory potential of this class of compounds.

Antiestrogenic and Hormone Receptor Modulating Properties

A significant area of research for dibenzo[b,f]thiepine analogues has been their potential as antiestrogenic agents, particularly for the treatment of hormone-dependent breast cancers. nih.govnih.govtandfonline.com Many of these compounds are designed as tamoxifen (B1202) analogues and have been shown to bind to the estrogen receptor (ER). nih.govnih.gov

Molecular docking studies have indicated that some dibenzo[b,f]thiepine analogues can exhibit a better binding interaction with the estrogen receptor compared to 4-hydroxy-tamoxifen. nih.gov This enhanced binding is thought to be responsible for their estrogen antagonistic activity, which in turn leads to the inhibition of breast cancer cell growth. nih.gov These compounds have demonstrated potent antiestrogenic properties in human uterine cell lines. tandfonline.com

Other Emerging Biological Activities (e.g., antioxidative, cerebral function improving)

Beyond the well-established activities, emerging research has pointed towards other potential therapeutic applications for this class of compounds. For instance, some dibenzo[b,f]oxepine derivatives have been reported to possess antioxidant properties. mdpi.com While not directly demonstrated for dibenzo[b,f]thiepine-2-carbonitrile analogues, this suggests a potential avenue for future investigation within the broader class of dibenzo[b,f]thiepines. The sedative and anxiolytic effects mentioned in the neuropharmacological section could be broadly considered as having an impact on cerebral function, though more specific "cerebral function improving" effects have not been explicitly detailed in the provided research.

Enzyme Inhibition Studies and Mechanistic Elucidation (e.g., 5α-reductase, Topoisomerase IIα)

While the dibenzo[b,f]thiepine core is a versatile pharmacophore, current research provides limited direct evidence for the inhibitory activity of this compound analogues against 5α-reductase. Studies on 5α-reductase inhibitors have predominantly focused on other chemical structures nih.govresearchgate.net.

In the context of topoisomerase IIα (Topo IIα) inhibition, research has explored related tricyclic systems. For instance, novel rigid dibenzo[b,f]azepines have been designed and synthesized as selective Topo IIα inhibitors. nih.gov One of the most active compounds from this series, designated as 5e, demonstrated a potent inhibitory effect on Topo IIα with an IC50 value of 6.36 ± 0.36 µM. nih.gov These findings in a closely related heterocyclic system suggest that the broader class of dibenzo-fused tricyclic compounds may have the potential for Topo IIα inhibition, warranting further investigation into dibenzo[b,f]thiepine analogues.

Compound ClassEnzyme TargetKey FindingsReported IC50 Values
Dibenzo[b,f]azepine Analogue (5e)Topoisomerase IIαDemonstrated potent inhibitory activity.6.36 ± 0.36 µM

Receptor Binding Affinity and Selectivity Assessments (e.g., Dopamine, Serotonin, Estrogen Receptors)

The interaction of dibenzo[b,f]thiepine analogues with various neurotransmitter and hormone receptors has been a subject of investigation, revealing a range of binding affinities and selectivities.

Dopamine and Serotonin Receptors:

A notable analogue with a dibenzo[b,f]thiepine core is the atypical antipsychotic drug, Zotepine (B48254). Zotepine exhibits a broad receptor binding profile, acting as an antagonist for multiple dopamine and serotonin receptors. drugbank.com It displays a high affinity for dopamine D1 and D2-like receptors and potent antagonism at serotonin 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors. drugbank.com The multi-receptor antagonism of zotepine is believed to contribute to its therapeutic effects in schizophrenia. drugbank.com

Binding Affinities (Ki, nM) of Zotepine at Dopamine and Serotonin Receptors
ReceptorBinding Affinity (Ki, nM)
Dopamine D1High Affinity
Dopamine D2High Affinity
Serotonin 5-HT2AStrong Antagonism
Serotonin 5-HT2CStrong Antagonism
Serotonin 5-HT6Strong Antagonism
Serotonin 5-HT7Strong Antagonism

Estrogen Receptors:

A targeted library of substituted dibenzo[b,f]thiepines, structurally analogous to tamoxifen, has been synthesized and evaluated for their anti-breast cancer activity. nih.gov These compounds have shown potential as estrogen receptor (ER) modulators. Molecular docking studies of a particularly potent analogue, compound 14b, revealed a better binding interaction with the estrogen receptor compared to 4-hydroxy-tamoxifen. nih.gov This enhanced binding is thought to be responsible for its estrogen antagonistic activity. nih.gov

In a study focused on a diethanolamine (B148213) derivative of a 4-trifluoromethyl phenyl substituted dibenzo[b,f]thiepine (compound 30), a strong and selective binding affinity for ERα was observed. researchgate.net This compound displayed a 77.5-fold stronger binding affinity for ERα (IC50 = 0.004 µM) compared to ERβ (IC50 = 0.31 µM). researchgate.net Docking studies suggested that the high affinity for ERα is due to the specific orientation and interaction of the trifluoromethyl group with key amino acid residues in the active site of the receptor. researchgate.net

Estrogen Receptor Binding Affinities of Dibenzo[b,f]thiepine Analogues
CompoundReceptor SubtypeBinding Affinity (IC50)Selectivity
Compound 30 (diethanolamine derivative)ERα0.004 µM77.5-fold for ERα
ERβ0.31 µM

In Vitro Cellular Pathway Analysis and Molecular Target Identification

The antiproliferative effects of dibenzo[b,f]thiepine analogues have been investigated in vitro, particularly in the context of breast cancer.

A synthesized library of dibenzo[b,f]thiepines exhibited potent antiproliferative activity against both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines. nih.gov The dibenzo[b,f]thiepine prototypes were generally found to be more active than their dibenzo[b,f]oxepine counterparts. nih.gov One of the most active compounds, 14b, showed potent in vitro antiproliferative activity with IC50 values of 1.33 µM in MCF-7 cells and 5 µM in MDA-MB-231 cells. nih.gov Importantly, this compound was devoid of any cytotoxicity in normal HEK cells even at a concentration of 50 µM. nih.gov

Cell cycle analysis revealed that compound 14b inhibited cell proliferation by inducing a G0/G1 phase arrest in MCF-7 cells. nih.gov Further mechanistic studies using Annexin-V FITC and PI staining confirmed that the observed cell inhibition was primarily due to the induction of apoptosis rather than necrosis. nih.gov

Another dibenzo[b,f]thiepine derivative, 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), has been identified as a dual-acting molecule that induces apoptosis in both MCF-7 and MDA-MB-231 cells. researchgate.netnih.gov Mechanistic studies showed that DTPEP induces reactive oxygen species (ROS) and ROS-dependent apoptosis through both the extrinsic and intrinsic pathways. nih.gov This was accompanied by a loss of mitochondrial membrane potential and an increased expression of caspase, cytochrome c, and BAX, along with a decrease in BCL-2 protein levels. nih.gov Furthermore, DTPEP was found to downregulate the PI3K/Akt and PKCα signaling pathways. researchgate.netnih.gov In ER-positive MCF-7 cells, DTPEP also downregulated the expression and activation of ERα. researchgate.net

In Vitro Cellular Effects of Dibenzo[b,f]thiepine Analogues
CompoundCell LineEffectKey Molecular Events
Compound 14bMCF-7 (ER+)Antiproliferative (IC50: 1.33 µM)G0/G1 cell cycle arrest, Apoptosis induction
MDA-MB-231 (ER-)Antiproliferative (IC50: 5 µM)Apoptosis induction
DTPEPMCF-7 (ER+)Apoptosis inductionROS generation, Mitochondrial membrane potential loss, Caspase activation, BAX upregulation, BCL-2 downregulation, PI3K/Akt and PKCα downregulation, ERα downregulation (in MCF-7)
MDA-MB-231 (ER-)Apoptosis induction

Information regarding "this compound" is not available in the public domain, preventing the generation of a detailed article on its medicinal chemistry and structure-activity relationship.

Extensive searches for scientific literature and data focusing specifically on the chemical compound "this compound" have yielded insufficient information to construct a detailed article as requested. While general information exists for the broader class of dibenzo[b,f]thiepine derivatives, specific research findings, structure-activity relationship (SAR) studies, and computational analyses pertaining to the 2-carbonitrile substituted variant are not publicly available.

The requested article outline necessitates in-depth information on rational design principles, the influence of substituent effects, scaffold optimization strategies, computational SAR analysis, and pharmacophore modeling specifically for this compound. This level of detail is not present in the accessible scientific literature.

General studies on dibenzo[b,f]thiepine scaffolds show their potential in various therapeutic areas, including as anti-cancer agents. These studies often involve the synthesis of a library of derivatives with different substituents to explore their biological activities. However, the specific data required to populate the detailed subsections of the requested article for the 2-carbonitrile derivative, including the creation of data tables, could not be located.

Patent Landscape and Intellectual Property Pertaining to Dibenzo B,f Thiepine 2 Carbonitrile

Analysis of Patented Synthetic Routes and Industrial Production Methods

Patented methods for the synthesis of dibenzo[b,f]thiepine derivatives, including the specific carbonitrile variant, focus on efficient construction of the central three-ring system and the introduction of desired functional groups. These routes are crucial for both laboratory-scale synthesis and large-scale industrial production.

A key strategy disclosed in patent literature involves the formation of diaryl sulfide (B99878) derivatives as critical intermediates. google.com One patented process describes the reaction of halogen-substituted phenyl derivatives with disulfide derivatives in the presence of metal catalysts, such as copper or nickel, to form the necessary sulfide bond. google.com These diaryl sulfide intermediates are then converted into dibenzo[b,f]thiepine structures through subsequent reactions. google.com For the synthesis of nitrile compounds like Dibenzo[b,f]thiepine-2-carbonitrile, a common patented step involves the conversion of a halogenated precursor. For instance, a 3-bromo-dibenzo[b,f]thiepin derivative can be reacted with cuprous cyanide in a high-boiling polar solvent like dimethylformamide to yield the corresponding 3-cyano (or carbonitrile) derivative. epo.org

Another patented approach involves the intramolecular cyclization of substituted phenylacetic acids. For example, a substituted 2-phenylthiophenylacetic acid can be cyclized by heating with a strong acid, such as polyphosphoric acid, to form the 10-oxo-10,11-dihydro-dibenzo[b,f]thiepin core structure. epo.orggoogle.com This ketone can then be further modified. For industrial-scale production, patents emphasize processes that are efficient, high-yield, and minimize environmental pollution. One such patented method for producing the related dibenzo[b,e]thiepin-11-one involves reacting a 2-(arylthiomethyl)benzoic acid compound with a non-phosphorous chlorinating agent (e.g., thionyl chloride) followed by a ring-closing reaction catalyzed by a Lewis acid, such as anhydrous ferric chloride. google.com This process is highlighted for its high yield and industrial applicability. google.com

The table below summarizes key patented synthetic reactions for producing the dibenzo[b,f]thiepine scaffold and introducing the carbonitrile group.

Reaction Type Reactants Reagents/Conditions Product Patent Reference
Sulfide Bond FormationHalogen-substituted phenyl derivative, Disulfide derivativeMetal catalyst (e.g., Copper, Nickel)Diaryl sulfide intermediate google.com
Nitrile FormationBromo-dibenzo[b,f]thiepin derivativeCuprous cyanide, high-boiling polar solventCyano-dibenzo[b,f]thiepin derivative epo.org
Intramolecular CyclizationSubstituted phenylacetic acidPolyphosphoric acid, heat10-oxo-10,11-dihydro-dibenzo[b,f]thiepin epo.orggoogle.com
Industrial Cyclization2-(Arylthiomethyl)benzoic acidThionyl chloride, Lewis acid (e.g., FeCl₃)6,11-Dihydro-dibenzo[b,e]thiepin-11-one google.com

Intellectual Property Trends for Dibenzothiepine Derivatives in Pharmaceutical and Chemical Industries

The intellectual property (IP) trends for dibenzothiepine derivatives are indicative of their enduring value in drug discovery and chemical manufacturing. The broader context of global IP shows a consistent rise in patent filings, particularly within the technology and pharmaceutical sectors, with Asian countries being significant contributors to this growth. wipo.intwipo.int This trend is mirrored in the specific field of complex heterocyclic compounds like dibenzothiepines.

The pharmaceutical industry heavily relies on the patent system to protect investments in the long, complex, and costly process of drug development. efpia.eu The standard 20-year patent term, often supplemented by extensions like Supplementary Protection Certificates (SPCs) in Europe, provides the necessary market exclusivity to recoup research and development expenditures. efpia.eu

Patenting activity for dibenzothiepine derivatives has been ongoing for several decades, with numerous patents assigned to various pharmaceutical companies. google.comgoogle.com This sustained patenting indicates a long-term strategic interest in this chemical class. The patents cover not only the final active compounds but also novel synthetic intermediates and manufacturing processes, which provide a competitive advantage. google.comgoogle.comgoogle.com

Recent trends show continued innovation in related heterocyclic structures. For example, a 2024 patent grant to Albireo Pharma for 1,5-benzothiazepine (B1259763) derivatives highlights ongoing research into sulfur-containing tricyclic systems for treating a wide range of metabolic and gastrointestinal diseases. pharmaceutical-technology.com This suggests that the broader class of bioisosteric compounds, including dibenzothiepines, remains a fertile ground for new patent applications and therapeutic discoveries. The focus of these patents is often on developing compounds with improved efficacy, selectivity, and pharmacokinetic profiles.

Examination of Patented Biological Applications and Therapeutic Claims

Patents for dibenzo[b,f]thiepine derivatives and their analogues claim a wide spectrum of biological activities and therapeutic uses. These claims are central to the value of the intellectual property, defining the potential market for the protected compounds.

A significant number of patents position dibenzothiepine derivatives as agents for treating Central Nervous System (CNS) disorders. Specific claims include neurotropic and psychotropic activity, with compounds being developed as antipsychotics. google.comgoogle.com The mechanism of action is often linked to the modulation of neurotransmitter systems, with some derivatives described as having marked central inhibiting, antiserotonin, and antihistamine effects. google.com Research suggests that some derivatives may exert their effects in conditions like schizophrenia and depression by interacting with dopamine (B1211576) receptors. evitachem.com Furthermore, patent applications have been filed for derivatives intended to function as Serotonin (B10506) Transporter (SERT) inhibitors for treating CNS disorders. googleapis.com

Beyond the CNS, patented applications for this class of compounds are diverse:

Anti-inflammatory and Analgesic Agents : Several patents describe dibenzothiepine derivatives as prostaglandin (B15479496) antagonists, which are useful for treating conditions like allergic asthma by counteracting bronchoconstriction. epo.org The well-known NSAID, Zaltoprofen, is a dibenzothiepin derivative with patented anti-inflammatory and analgesic effects. google.com

Cardiovascular and Metabolic Diseases : Related sulfur-containing heterocyclic compounds have been patented as bile acid modulators for the treatment of cardiovascular, metabolic, and liver diseases. pharmaceutical-technology.com

Oncology : Some patents claim the use of dibenzo[b,e]thiepin carbonitrile derivatives for their potential in inhibiting cancer metastasis. google.com

The table below provides a summary of the patented therapeutic claims for the dibenzothiepine chemical class.

Therapeutic Area Claimed Biological Activity / Mechanism Potential Indications Patent Reference(s)
Central Nervous SystemNeurotropic, Psychotropic, Antipsychotic, SERT inhibitor, Dopamine receptor modulationSchizophrenia, Depression, General CNS disorders google.comgoogle.comevitachem.comgoogleapis.com
Inflammation & AllergyProstaglandin Antagonist, Anti-inflammatoryAllergic Asthma, Pain, Inflammation epo.orggoogle.com
Metabolic & GI DisordersBile Acid ModulatorsCardiovascular, Metabolic, Gastrointestinal, and Liver Diseases pharmaceutical-technology.com
OncologyAnti-metastaticCancer google.com
OtherInsecticidal, Acaricidal, NematicidalPest Control farmaciajournal.com

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